molecular formula C13H16ClFN2O B3168397 1-(2-Chloropropanoyl)-4-(2-fluorophenyl)piperazine CAS No. 928707-62-4

1-(2-Chloropropanoyl)-4-(2-fluorophenyl)piperazine

Cat. No.: B3168397
CAS No.: 928707-62-4
M. Wt: 270.73 g/mol
InChI Key: UFCHAPFJXSOTSA-UHFFFAOYSA-N
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Description

“3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea” is a chemical compound with the CAS number 1094363-64-0 . It has a molecular weight of 244.65 and a molecular formula of C10H10ClFN2O2 .


Molecular Structure Analysis

The molecular structure of “3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea” consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea” are not fully detailed in the search results .

Scientific Research Applications

Pharmacophoric Contributions in Antipsychotic Agents

Arylcycloalkylamines, including phenyl piperidines and piperazines, play a crucial role as pharmacophoric groups in several antipsychotic agents. Studies have shown that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D2-like receptors. Research has investigated the contributions of specific pharmacophoric groups, indicating the importance of the composite structure in determining selectivity and potency at these receptors (Sikazwe et al., 2009).

Piperazine Derivatives for Therapeutic Use

Piperazine, a significant moiety in drug design, is found in a wide array of drugs with therapeutic applications across various domains, such as antipsychotic, anticancer, antiviral, and anti-inflammatory agents. Modifications to the piperazine nucleus have led to notable differences in medicinal potential, demonstrating the scaffold's versatility in drug discovery. This adaptability underscores the critical role of piperazine in developing new pharmacotherapies (Rathi et al., 2016).

Metabolic Pathway Interactions of Arylpiperazine Derivatives

The metabolism of arylpiperazine derivatives, including their N-dealkylation, plays a significant role in their clinical application, particularly for treating depression, psychosis, or anxiety. The metabolites formed from these processes, particularly 1-aryl-piperazines, have been noted for their variety of effects on serotonin and other neurotransmitter receptors. Understanding the disposition and metabolism of these derivatives is crucial for optimizing their therapeutic efficacy and safety (Caccia, 2007).

Anti-Mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have shown promise in anti-mycobacterial research, particularly against Mycobacterium tuberculosis. The review of compounds utilizing piperazine as a core component reveals its vital role in designing anti-TB molecules. This insight into structure-activity relationships (SAR) aids in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Role in Antidepressant Development

The presence of piperazine substructures in many marketed antidepressants highlights its importance in treating depression. Research into piperazine-based compounds has provided insights into designing novel antidepressants, emphasizing the substructure's role beyond its favorable CNS pharmacokinetic profile. This analysis of current developments and SAR studies underscores piperazine's contribution to antidepressant efficacy and potency (Kumar et al., 2021).

Properties

IUPAC Name

2-chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O/c1-10(14)13(18)17-8-6-16(7-9-17)12-5-3-2-4-11(12)15/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCHAPFJXSOTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195449
Record name 2-Chloro-1-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928707-62-4
Record name 2-Chloro-1-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928707-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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